2-(2-Aminoethoxy)-1,1-dimethoxyethane
Overview
Description
2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
2-(2-Aminoethoxy)ethanol can be synthesized by the catalytic conversion of diethylene glycol with ammonia followed by distillation . A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 g/mol .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor. It is combustible but difficult to ignite. It is water soluble .
Scientific Research Applications
Electrolyte Solvent for Lithium Metal Batteries
1,2-Dimethoxyethane (DME) is commonly used as an electrolyte solvent in lithium metal batteries. However, DME-based electrolytes face challenges such as insufficient Coulombic efficiency at the Li anode and poor high-voltage stability. Research by Chen et al. (2021) highlights a molecular design principle that modifies DME to improve its performance in lithium metal batteries. By substituting methoxy groups with larger-sized ethoxy groups, the solvation structure of Li+ ions is altered, enhancing the electrochemical stability of the electrolytes. This modification in DME design has shown promising improvements in the cyclability of high-voltage lithium metal batteries (Chen et al., 2021).
Etherification Agent for Biomass-Derived Hydroxyl Compounds
DME has been explored as an etherification agent for converting biomass-derived hydroxyl compounds into methyl ethers. Research indicates that specific acid catalysts, like H3PW12O40, can effectively facilitate this transformation. This use of DME opens up pathways for renewable resource utilization and the synthesis of valuable chemical products (Che, Lu, Si, & Xu, 2015).
Solvent Properties and Molecular Interactions
The solvent properties of DME and its interactions with other molecules have been a subject of study to understand its characteristics in various applications. Research led by Aparicio et al. (2011) utilized thermophysical measurements and computational studies to analyze the molecular-level structure of DME and ethanol mixtures. This study sheds light on the nature of intermolecular hydrogen bonding and the balance of homo- and heteroassociations between DME and ethanol molecules, providing insights into its behavior in mixed solvent systems (Aparicio, Alcalde, Trenzado, Caro, & Atilhan, 2011).
Role in Organic Synthesis
DME has been utilized in various organic synthesis processes, such as the PhI(OAc)2-mediated dialkoxylation of 4-aminostyrenes, leading to the formation of 1,4-dioxane or 1,2-dimethoxyethane derivatives. This demonstrates DME's role as a versatile reagent in chemical transformations, contributing to the synthesis of complex organic molecules with high diastereoselectivity (Wang, He, & Fan, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,2-dimethoxyethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEGMMFTEUNTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228258-40-9 | |
Record name | 2-(2-aminoethoxy)-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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